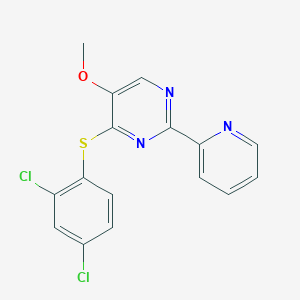
4-((2,4-Dichlorophenyl)sulfanyl)-5-methoxy-2-(2-pyridinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,4-Dichlorophenyl)sulfanyl)-5-methoxy-2-(2-pyridinyl)pyrimidine, also known as 4-DPP, is a novel synthetic compound with potential therapeutic applications in medicine and biology. 4-DPP is a member of the pyrimidine family, which is known to possess a variety of biological activities. In recent years, 4-DPP has been extensively studied due to its potential as a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
Hybrid Catalysts in Medicinal and Pharmaceutical Industries
The pyranopyrimidine core, closely related to the compound , plays a crucial role in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Recent advancements in the synthesis of substituted 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) and 5-aryl-substituted pyrano[2,3-d]pyrimidindione (2-thiones) derivatives have been achieved through diversified hybrid catalysts. These include organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents. Such synthetic pathways are vital for developing lead molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).
Optoelectronic Materials
Quinazolines and pyrimidines, including compounds similar to 4-((2,4-Dichlorophenyl)sulfanyl)-5-methoxy-2-(2-pyridinyl)pyrimidine, have been extensively researched for their applications in electronic devices, luminescent elements, and photoelectric conversion elements. Incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These compounds have been used in organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and for fabricating materials with nonlinear optical properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Anti-Inflammatory and Anticancer Activities
Pyrimidines exhibit a wide range of pharmacological effects, including anti-inflammatory and anticancer activities. Recent research developments have highlighted the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives. These studies have shown that a large number of pyrimidines display potent anti-inflammatory effects, contributing valuable insights for the development of new anti-inflammatory agents with minimal toxicity (Rashid et al., 2021). Similarly, pyrimidine-based scaffolds have demonstrated significant anticancer potential, acting through various mechanisms and indicating their ability to interact with diverse enzymes, targets, and receptors (Kaur et al., 2014).
Mecanismo De Acción
Target of Action
Pyrimidine derivatives are known to exhibit a wide range of biological activities due to their structural resemblance with the nucleotide base pair of dna and rna .
Mode of Action
It’s known that pyrimidine derivatives can interact with dna and rna due to their structural similarity, which can influence various biological processes .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
Pharmacokinetics
For instance, the boiling point, melting point, and molecular weight can influence the compound’s bioavailability .
Result of Action
Pyrimidine derivatives have been reported to exhibit anticancer activity, suggesting that they may induce apoptosis or inhibit cell proliferation .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of chemical compounds .
Propiedades
IUPAC Name |
4-(2,4-dichlorophenyl)sulfanyl-5-methoxy-2-pyridin-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3OS/c1-22-13-9-20-15(12-4-2-3-7-19-12)21-16(13)23-14-6-5-10(17)8-11(14)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCZYZYRESXNND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

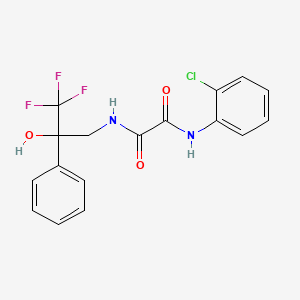

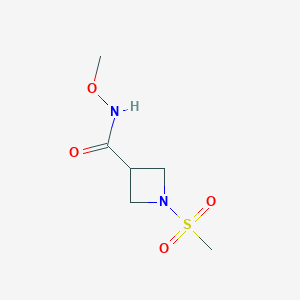
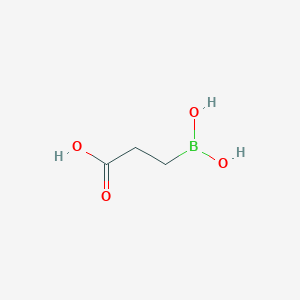
![N-(3-chloro-2-methylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2925812.png)


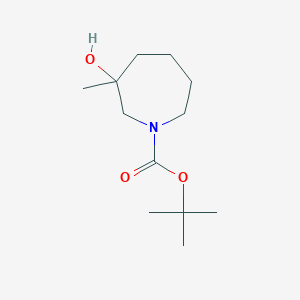

![2-amino-4-(4-isopropylphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2925821.png)
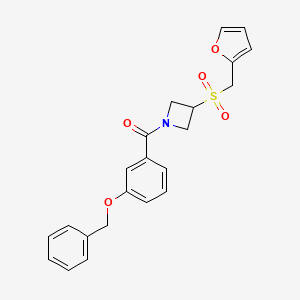
![2-[({6-Cyclopropylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amino]-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2925823.png)
![8-Amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride](/img/structure/B2925824.png)
![1-(4-Methoxybenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2925829.png)